Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethyl ester group attached to the carboxylate moiety.
Preparation Methods
The synthesis of Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylphenol and piperazine.
Acylation Reaction: 3-methylphenol is reacted with acetyl chloride to form 3-methylphenoxyacetyl chloride.
Nucleophilic Substitution: The 3-methylphenoxyacetyl chloride is then reacted with piperazine to form the intermediate 4-[(3-methylphenoxy)acetyl]piperazine.
Esterification: Finally, the intermediate is esterified with ethyl chloroformate to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
1-(2-Pyridyl)piperazine: Known for its use in the synthesis of antipsychotic drugs.
1-Benzylpiperazine: Studied for its stimulant effects and potential as a recreational drug.
1-(3-Chlorophenyl)piperazine: Investigated for its antidepressant and anxiolytic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)18-9-7-17(8-10-18)15(19)12-22-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILXBFTUGYREHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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